

# Spectroscopic Analysis of threo-4-methylmethylphenidate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Threo-4-methylmethylphenidate*

CAS No.: 467468-40-2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **threo-4-methylmethylphenidate**, a synthetic stimulant and analogue of methylphenidate. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of public domain spectroscopic data for **threo-4-methylmethylphenidate**, this guide leverages data from its close structural analogue, threo-4-fluoromethylphenidate (4F-MPH), to provide a detailed illustration of the expected analytical outcomes.

## Introduction

**Threo-4-methylmethylphenidate** is a compound of interest in forensic science, pharmacology, and drug development due to its structural similarity to methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD).[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization. This

guide details the application of NMR and GC-MS for the unambiguous structural elucidation and analysis of this compound.

## Physicochemical Properties

Basic physicochemical data for **threo-4-methylmethylphenidate** is essential for its analysis.

Property	Value	Reference
Chemical Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>2</sub>	[2]
Molecular Weight	247.33 g/mol	[2]
Formal Name	methyl 2-(2-piperidyl)-2-(p-tolyl)acetate	[2]
Synonyms	4-MeTMP, 4-Me-TMP, (±)-threo-4-Methylmethylphenidate	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific <sup>1</sup>H and <sup>13</sup>C NMR data for **threo-4-methylmethylphenidate** are not readily available in the cited literature, the data for the analogous compound, threo-4-fluoromethylphenidate (4F-MPH), offers valuable insights into the expected spectral features.

### Expected <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts observed for threo-4-fluoromethylphenidate hydrochloride in DMSO-d<sub>6</sub>. The numbering of the atoms corresponds to the chemical structure provided.

Table 1: <sup>1</sup>H NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d<sub>6</sub>

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity
Aromatic H	7.38–7.32	m
Aromatic H	7.28–7.21	m
-OCH <sub>3</sub>	3.32	s

Reference:[3]

Table 2: <sup>13</sup>C NMR Chemical Shifts for threo-4-fluoromethylphenidate HCl in DMSO-d<sub>6</sub>

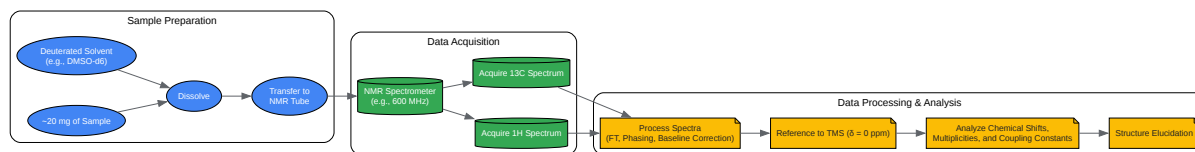
Carbon	Chemical Shift ( $\delta$ ) ppm
C=O	171.48
Aromatic C	131.03
Aromatic C	116.21
Piperidine C-2"	56.93
Piperidine Ring C	44.84, 26.03, 21.94, 21.55

Reference:[3]

It is important to note that the chemical shifts for **threo-4-methylmethylphenidate** will differ slightly due to the presence of a methyl group instead of a fluorine atom on the phenyl ring. The aromatic protons of 4-methylmethylphenidate would likely show a characteristic splitting pattern for a para-substituted benzene ring, and the methyl protons would appear as a singlet in the upfield region of the <sup>1</sup>H NMR spectrum.

## Experimental Protocol: NMR Spectroscopy

A general experimental protocol for the NMR analysis of phenidate analogues is as follows:



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**Caption:** Experimental workflow for NMR analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for the separation and identification of volatile and semi-volatile compounds.

### GC-MS Data

For threo-4-fluoromethylphenidate, a clear separation from its erythro isomer has been achieved, with a retention time of 18.13 minutes under the specified conditions.[3] The electron ionization (EI) mass spectra for both diastereomers are identical.[3] A new drug monograph for 4-methylmethylphenidate indicates a retention time of 5.82 minutes for the sample compared to 5.69 minutes for the standard, though the specific GC conditions were not detailed.[2]

The mass spectrum of threo-4-fluoromethylphenidate is characterized by a base peak at  $m/z$  84, which is attributed to the formation of a tetrahydropyridinium species.[3] This fragmentation pattern is consistent with other methylphenidate analogues.[3]

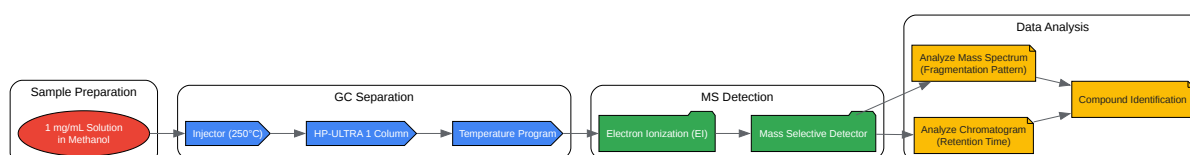
Table 3: Key Mass Fragments for threo-4-fluoromethylphenidate

m/z	Proposed Fragment
84	Tetrahydropyridinium species (Base Peak)
190	4-fluorophenyl(piperidin-2-ylidene)methylum species
168	Methyl 4-fluorophenylacetate radical cation

Reference:[3]

## Experimental Protocol: GC-MS

The following is a typical experimental protocol for the GC-MS analysis of phenidate analogues:

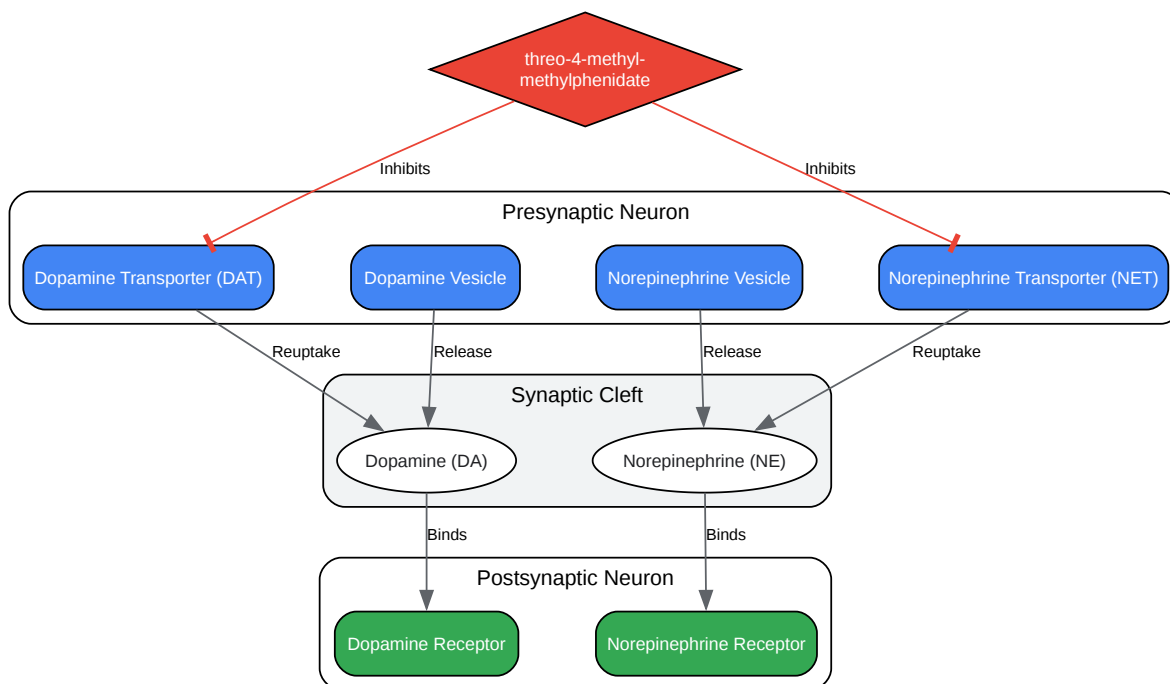


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**Caption:** Experimental workflow for GC-MS analysis.

## Signaling Pathway

**Threo-4-methylmethylphenidate**, like its parent compound methylphenidate, is known to act as a dopamine and norepinephrine reuptake inhibitor. It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.



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**Caption:** Mechanism of action of **threo-4-methylmethylphenidate**.

## Conclusion

The spectroscopic analysis of **threo-4-methylmethylphenidate** relies on the combined use of NMR and GC-MS to provide a comprehensive structural characterization. While specific NMR data for this compound is not widely published, analysis of the closely related threo-4-fluoromethylphenidate provides a robust framework for interpreting the expected spectroscopic features. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of forensic science, pharmacology, and drug development. Further studies are warranted to publish the complete NMR spectral data of **threo-4-methylmethylphenidate** to further aid in its unequivocal identification.

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## References

- [1. Monographs \[cfsre.org\]](#)
- [2. cfsre.org \[cfsre.org\]](#)
- [3. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate \(4F-MPH\) and differentiation between the \(±\)-threo- and \(±\)-erythro- diastereomers - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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